1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core modified with a 4-fluorophenylsulfonyl group and a 2-methyltetrahydrocyclopenta[c]pyrazolyl substituent.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c1-23-18(16-5-2-6-17(16)22-23)21-19(25)13-4-3-11-24(12-13)28(26,27)15-9-7-14(20)8-10-15/h7-10,13H,2-6,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHXFEBORCYFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Cyclopenta[c]pyrazole Formation: The cyclopenta[c]pyrazole ring is synthesized through a cyclization reaction involving a suitable precursor, often under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the fluorophenyl sulfonyl intermediate with the cyclopenta[c]pyrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its interaction with cellular targets.
Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit a key enzyme involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Discussion of Structural and Functional Implications
- Sulfonyl vs. Benzoyl Groups : Sulfonyl groups (target compound, CAS 922454-14-6) improve solubility and target binding over benzoyl derivatives (Compound 8a) .
- Heterocyclic Moieties : Cyclopentapyrazole (target) and thiazole (CAS 922454-14-6) both enforce rigidity but differ in electronic profiles, affecting interaction with hydrophobic pockets .
- Fluorine Substitution : Ubiquitous in analogs (e.g., Example 53, CAS 922454-14-6) for metabolic stability and van der Waals interactions .
Biological Activity
The compound 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C18H21FN4O3S
- Molecular Weight : 392.45 g/mol
- CAS Number : 1219434-45-3
The structure features a fluorophenyl group, a sulfonyl moiety, and a piperidine carboxamide component. These structural elements are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
1. Antibacterial Activity
Studies have shown that compounds with similar structural features possess significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have been associated with moderate to strong activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The sulfonamide functionality in the compound is known for its enzyme inhibition capabilities. Specifically:
- Acetylcholinesterase (AChE) Inhibition : Compounds with a similar piperidine structure have demonstrated effective AChE inhibition, which is crucial for treating neurodegenerative diseases .
- Urease Inhibition : The compound has shown strong inhibitory activity against urease, which can be beneficial in treating urinary tract infections and related conditions .
3. Pharmacological Potential
The compound's pharmacological behavior is linked to several therapeutic areas:
- Cerebrovascular Disorders : Similar compounds have been reported to prevent and treat cerebrovascular disorders such as cerebral infarction and hemorrhage .
- Cancer Chemotherapy : The sulfonamide group is associated with anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth .
Case Studies
Several studies have evaluated the biological activity of compounds related to the target molecule:
- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and tested for their biological activity. Results indicated that compounds with the sulfonyl group exhibited significant enzyme inhibition and antibacterial properties .
- Docking Studies : In silico studies have demonstrated that the compound interacts favorably with target enzymes, suggesting a mechanism of action that could be explored further in drug development .
Data Tables
Q & A
Q. What are the key structural features of this compound, and how do they influence synthetic strategies?
The compound contains a piperidine-3-carboxamide core linked to a 4-fluorophenylsulfonyl group and a 2-methyltetrahydrocyclopenta[c]pyrazole moiety. The sulfonyl group enhances metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions. Synthetic strategies often involve sequential coupling reactions, such as sulfonylation of the piperidine intermediate followed by carboxamide formation. Protection/deprotection steps for reactive groups (e.g., amines) are critical, as seen in analogous syntheses using tert-butyloxycarbonyl (Boc) or benzyl groups . Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are essential to minimize side reactions .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and stereochemistry, particularly for the cyclopenta[c]pyrazole and piperidine moieties. Aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) .
- HPLC : Purity assessment (≥98%) is performed using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often combine acetonitrile and ammonium acetate buffers .
- Elemental Analysis : Validates empirical formula consistency, with deviations <0.4% indicating high purity .
Q. How can researchers address poor solubility during in vitro assays?
The sulfonyl group improves hydrophilicity, but the tetrahydrocyclopenta[c]pyrazole may reduce solubility. Strategies include:
- Using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Adjusting pH with phosphate buffers (6.8–7.4) to enhance ionization .
- Micellar solubilization with polysorbate-80 for cell-based assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Stepwise Coupling : Isolate intermediates after sulfonylation and carboxamide coupling to reduce side products. Yields increase by 15–20% when using Hünig’s base (DIPEA) as a catalyst .
- Deuterated Reagents : Substituting hydrogen with deuterium in key steps (e.g., using CD₃OD) improves reaction monitoring via MS and reduces byproduct formation .
- Flow Chemistry : Continuous flow systems enhance reproducibility for exothermic reactions (e.g., sulfonylation), reducing batch-to-batch variability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Metabolite Interference : Use LC-MS to identify metabolites (e.g., hydroxylated pyrazole derivatives) that may contribute to off-target effects .
- Assay-Specific Conditions : Variations in ATP concentrations (1–10 mM) in kinase assays can alter IC₅₀ values by 3–5 fold. Standardize ATP levels across studies .
- Protein Binding Corrections : Adjust for serum protein binding (e.g., using equilibrium dialysis) to normalize IC₅₀ values between cell-free and cell-based assays .
Q. How can computational modeling guide SAR studies for this compound?
- Docking Simulations : The pyrazole ring forms π-π interactions with hydrophobic pockets in kinase targets (e.g., JAK2). Modifying the 2-methyl group to ethyl reduces steric hindrance, improving binding affinity by 1.5–2 fold .
- MD Simulations : Predict metabolic stability by analyzing sulfonyl group interactions with CYP450 isoforms (e.g., CYP3A4). Fluorine substitution at the para position reduces oxidative metabolism .
Q. What are the critical considerations for in vivo pharmacokinetic studies?
- Bioavailability : The compound’s logP (~2.8) suggests moderate absorption. Formulate with lipid-based carriers (e.g., SNEDDS) to enhance oral bioavailability .
- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target tissues (e.g., liver, kidney) .
- Metabolite Profiling : Identify N-oxide metabolites via high-resolution MS/MS, which may contribute to off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
